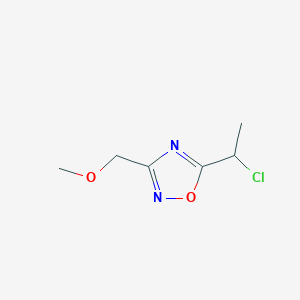

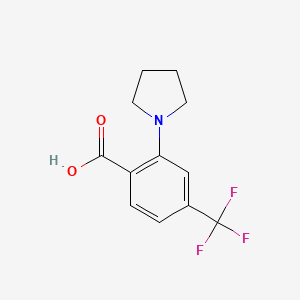

5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

Overview

Description

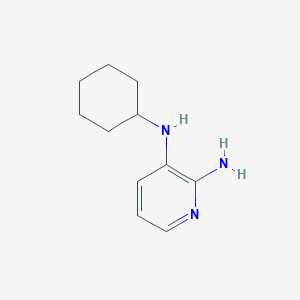

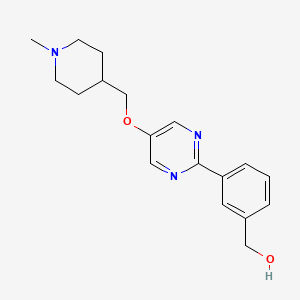

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned is an oxadiazole, which is a type of heterocyclic aromatic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis

This could include determining the compound’s melting point, boiling point, solubility, and spectral properties (UV-Vis, IR, NMR, etc.) .Scientific Research Applications

Antimicrobial Applications

Several studies have demonstrated the antimicrobial efficacy of 1,3,4-oxadiazole derivatives. Compounds containing 1,3,4-oxadiazole moieties have shown significant activity against bacterial and fungal strains. For instance, compounds synthesized from 5-chloro-2-methoxybenzoate exhibited notable antibacterial and antifungal properties, highlighting the potential of oxadiazole derivatives in the development of new antimicrobial agents (Prasanna Kumar et al., 2013). Furthermore, a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives were synthesized and showed good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, along with active antitubercular agents against M. tuberculosis (Shingare et al., 2018).

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in acidic conditions have been investigated. Derivatives such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1,3,4-oxadiazole-2-thiol showed an increase in charge transfer resistance, indicating the formation of a protective layer on the metal surface, which is crucial for corrosion inhibition (Ammal et al., 2018).

Building Blocks for Chemical Synthesis

1,3,4-Oxadiazole derivatives serve as valuable intermediates in the synthesis of complex molecules. For example, the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles through a one-pot sequential N-acylation/dehydrative cyclization process offers a rapid access to a variety of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, showcasing the versatility of oxadiazole derivatives in medicinal chemistry and drug development (Wet-osot et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(1-chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-4(7)6-8-5(3-10-2)9-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAXLXAOLGBDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)

![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)